(S)-1-(3-Nitro-5-(trifluoromethyl)phenyl)ethan-1-amine
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Overview
Description
(S)-1-(3-Nitro-5-(trifluoromethyl)phenyl)ethan-1-amine is a chiral amine compound characterized by the presence of a nitro group and a trifluoromethyl group on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(3-Nitro-5-(trifluoromethyl)phenyl)ethan-1-amine typically involves the following steps:
Trifluoromethylation: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions.
Chiral Amine Formation: The chiral amine can be synthesized through asymmetric reduction or chiral resolution techniques.
Industrial Production Methods
Industrial production methods may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Catalysts and advanced reaction conditions may be employed to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(3-Nitro-5-(trifluoromethyl)phenyl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other oxidative derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas and palladium on carbon.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents such as sodium hydride or organolithium compounds.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(S)-1-(3-Nitro-5-(trifluoromethyl)phenyl)ethan-1-amine has several scientific research applications:
Medicinal Chemistry: Potential use as a building block for pharmaceuticals.
Organic Synthesis: Utilized in the synthesis of complex organic molecules.
Material Science:
Mechanism of Action
The mechanism of action of (S)-1-(3-Nitro-5-(trifluoromethyl)phenyl)ethan-1-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitro and trifluoromethyl groups can influence the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
- (S)-1-(3-Nitro-4-(trifluoromethyl)phenyl)ethan-1-amine
- (S)-1-(3-Nitro-5-(difluoromethyl)phenyl)ethan-1-amine
- (S)-1-(3-Nitro-5-(trifluoromethyl)phenyl)propan-1-amine
Uniqueness
(S)-1-(3-Nitro-5-(trifluoromethyl)phenyl)ethan-1-amine is unique due to the specific positioning of the nitro and trifluoromethyl groups, which can significantly influence its chemical properties and reactivity compared to similar compounds.
Properties
Molecular Formula |
C9H9F3N2O2 |
---|---|
Molecular Weight |
234.17 g/mol |
IUPAC Name |
(1S)-1-[3-nitro-5-(trifluoromethyl)phenyl]ethanamine |
InChI |
InChI=1S/C9H9F3N2O2/c1-5(13)6-2-7(9(10,11)12)4-8(3-6)14(15)16/h2-5H,13H2,1H3/t5-/m0/s1 |
InChI Key |
RZBQSBXQOWBINI-YFKPBYRVSA-N |
Isomeric SMILES |
C[C@@H](C1=CC(=CC(=C1)[N+](=O)[O-])C(F)(F)F)N |
Canonical SMILES |
CC(C1=CC(=CC(=C1)[N+](=O)[O-])C(F)(F)F)N |
Origin of Product |
United States |
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